N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H22ClF2N3O2S and its molecular weight is 490.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.1089321 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride, also known as F2018-2760, is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense mechanisms, particularly in the context of oxidative stress .
Mode of Action
F2018-2760 acts as an activator of the Nrf2-ARE pathway . It achieves this by inducing the phosphorylation of ERK1/2, which in turn triggers the phosphorylation of Nrf2 Ser40 . This phosphorylation event facilitates the transport of Nrf2 into the nucleus, where it drives the expression of Nrf2-dependent antioxidant proteins .
Biochemical Pathways
The activation of the Nrf2-ARE pathway by F2018-2760 impacts several biochemical pathways. Most notably, it enhances the cellular antioxidant response by upregulating the expression of Nrf2-dependent antioxidant proteins . These proteins play a key role in neutralizing reactive oxygen species and mitigating oxidative stress .
Pharmacokinetics
The compound’s ability to activate the nrf2-are pathway suggests that it is able to reach its target site in the cell effectively .
Result of Action
The activation of the Nrf2-ARE pathway by F2018-2760 results in a robust antioxidant response. This is evidenced by the increased expression of Nrf2-dependent antioxidant proteins, which help to protect cells from oxidative damage .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O2S.ClH/c1-28(2)12-13-29(24-27-22-20(26)14-17(25)15-21(22)32-24)23(30)16-8-10-19(11-9-16)31-18-6-4-3-5-7-18;/h3-11,14-15H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDONHWWZVTGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.